1-(4-methoxybenzyl)-4-(2-methylbenzyl)piperazine
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Description
1-(4-methoxybenzyl)-4-(2-methylbenzyl)piperazine is a compound that belongs to the piperazine class, a group known for its diverse pharmacological properties. The scientific interest in this compound stems from its structural features, which allow for a variety of biological activities, and its potential as a lead compound in drug development.
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(4-methoxybenzyl)-4-(2-methylbenzyl)piperazine, involves multi-step chemical reactions that typically start from basic piperazine or substituted piperazine. These processes may involve nucleophilic substitution reactions, alkylation, and the use of protecting groups to achieve the desired structural features (Mokrov et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-(4-methoxybenzyl)-4-(2-methylbenzyl)piperazine is characterized by the presence of a piperazine ring substituted at one end with a 4-methoxybenzyl group and at the other end with a 2-methylbenzyl group. This structure is fundamental to its chemical behavior and biological activities. Techniques like NMR and X-ray crystallography are essential tools for analyzing these molecular features (Subashini & Periandy, 2017).
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. The chemical properties of 1-(4-methoxybenzyl)-4-(2-methylbenzyl)piperazine, such as reactivity and stability, are influenced by the substituents on the piperazine ring and the electronic effects they confer (Yamaura et al., 1985).
Physical Properties Analysis
The physical properties of 1-(4-methoxybenzyl)-4-(2-methylbenzyl)piperazine, such as solubility, melting point, and boiling point, are crucial for its application in drug formulation and delivery. These properties are determined by its molecular structure and can be studied using various spectroscopic and analytical techniques (Subashini & Periandy, 2017).
Chemical Properties Analysis
The chemical properties of 1-(4-methoxybenzyl)-4-(2-methylbenzyl)piperazine, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are pivotal for understanding its interactions in biological systems and its potential as a therapeutic agent. Studies often utilize spectroscopic methods to elucidate these properties, providing insights into the compound's behavior in chemical and biological contexts (Subashini & Periandy, 2017).
Scientific Research Applications
Cardiotropic Activity
Research by Mokrov et al. (2019) synthesized a series of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, investigating their cardiotropic activity. The study highlighted the significant antiarrhythmic activity of 1-(3,4,5-trimethoxybenzyl)-4-{2-[(3,4,5-trimethoxybenzyl)amino]ethyl}piperazine trihydrochloride in aconitine and CaCl2 arrhythmia models. This underlines the potential of such compounds in developing treatments for arrhythmias, showcasing a critical application in cardiovascular research (Mokrov et al., 2019).
Antimicrobial Activities
Bektaş et al. (2010) explored the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, including compounds utilizing 4-methoxybenzaldehyde. Their work revealed that some synthesized compounds exhibit good to moderate antimicrobial activities against tested microorganisms. This research illuminates the potential of 1-(4-methoxybenzyl)-4-(2-methylbenzyl)piperazine derivatives in developing new antimicrobial agents, contributing to the battle against resistant microbial strains (Bektaş et al., 2010).
Bioactive Compounds Synthesis
Gul et al. (2019) synthesized new Mannich bases with piperazines and evaluated them for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. The study found that certain compounds displayed significant activities, suggesting that derivatives of 1-(4-methoxybenzyl)-4-(2-methylbenzyl)piperazine could serve as lead compounds for developing new therapeutic agents with potential applications in oncology and enzyme inhibition (Gul et al., 2019).
Hepatotoxicity Assessment
Arbo et al. (2016) conducted a gene array study with rat hepatocytes exposed to various piperazine designer drugs, including 1-(4-methoxyphenyl)piperazine, to understand their hepatotoxicity mechanism. Their findings indicated an up-regulation of key enzymes in cholesterol and lipid biosynthesis, providing insights into the hepatotoxic effects of such compounds. This research is pivotal for assessing the safety profiles of new drugs derived from the 1-(4-methoxybenzyl)-4-(2-methylbenzyl)piperazine framework (Arbo et al., 2016).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-17-5-3-4-6-19(17)16-22-13-11-21(12-14-22)15-18-7-9-20(23-2)10-8-18/h3-10H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSABUNGJZBBLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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